molecular formula C18H19N5O5S B11274118 ethyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

ethyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

Cat. No.: B11274118
M. Wt: 417.4 g/mol
InChI Key: YKWVBXNWYCVEDO-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps. The starting materials often include ethyl 4-aminobenzoate and 1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-thiol. The reaction conditions usually require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction proceeds through nucleophilic substitution and condensation reactions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzoate and pyrazolo[3,4-d]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 4-(2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazolo[3,4-d]pyrimidine core is known to interact with kinases, influencing signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDO)BENZOATE: shares similarities with other pyrazolo[3,4-d]pyrimidine derivatives.

    Indole derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.

    Piperidine derivatives: Known for their pharmacological applications, piperidine derivatives are another class of compounds with similar synthetic routes and applications.

Uniqueness

The uniqueness of ETHYL 4-(2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDO)BENZOATE lies in its specific structure, which combines a benzoate ester with a pyrazolo[3,4-d]pyrimidine core. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19N5O5S

Molecular Weight

417.4 g/mol

IUPAC Name

ethyl 4-[[2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H19N5O5S/c1-2-28-17(27)11-3-5-12(6-4-11)20-14(25)10-29-18-21-15-13(16(26)22-18)9-19-23(15)7-8-24/h3-6,9,24H,2,7-8,10H2,1H3,(H,20,25)(H,21,22,26)

InChI Key

YKWVBXNWYCVEDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2

Origin of Product

United States

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